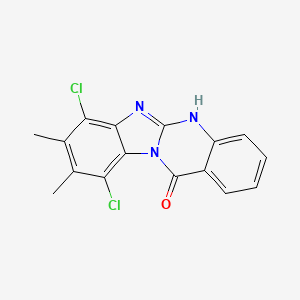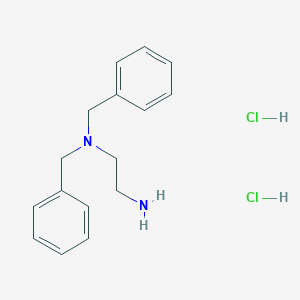
N',N'-dibenzylethane-1,2-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound belongs to the group of diamines and is known for its diverse properties, making it an ideal candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride typically involves the reaction of ethylenediamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final product in its pure form .
Industrial Production Methods
Industrial production of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Aplicaciones Científicas De Investigación
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of cephalosporin and penicillin antibiotics.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Mecanismo De Acción
The mechanism of action of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the diamine functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-dimethylethylenediamine: This compound has similar diamine functionality but with methyl groups instead of benzyl groups.
Ethylenediamine: A simpler diamine with no substituents on the nitrogen atoms.
N,N’-dibenzylethylenediamine: Similar to N’,N’-dibenzylethane-1,2-diamine;dihydrochloride but without the hydrochloride component.
Uniqueness
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is unique due to its ability to form stable complexes with a wide range of biological and chemical targets. This property makes it highly valuable in various research and industrial applications, particularly in the synthesis of antibiotics and polymers .
Propiedades
Fórmula molecular |
C16H22Cl2N2 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
N',N'-dibenzylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;;/h1-10H,11-14,17H2;2*1H |
Clave InChI |
YKBZFOIKXMUWTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


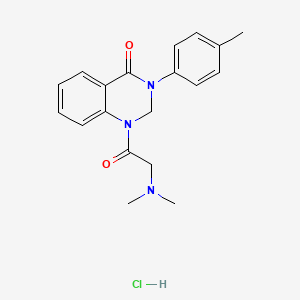
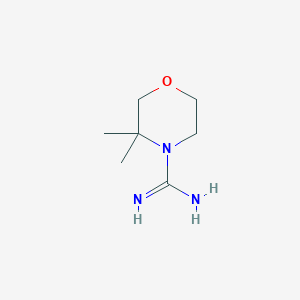
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
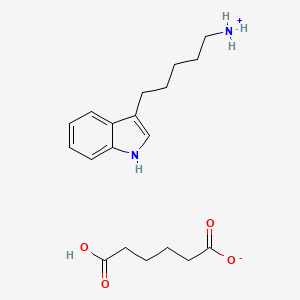


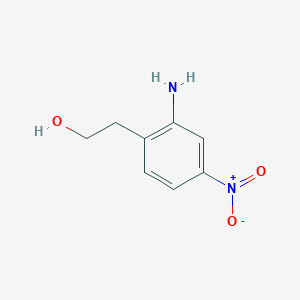
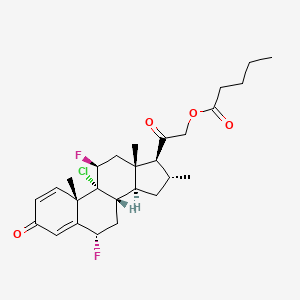

![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

